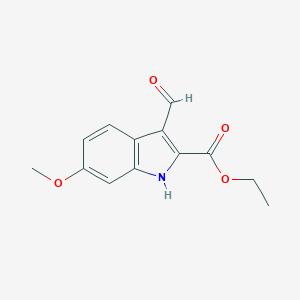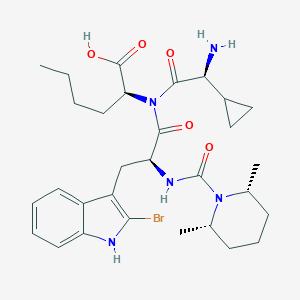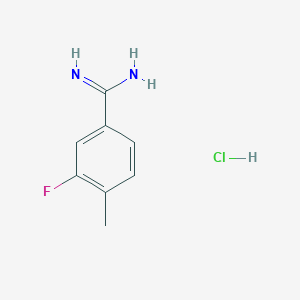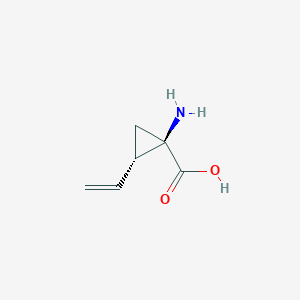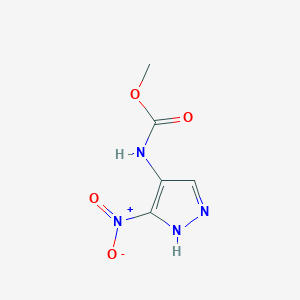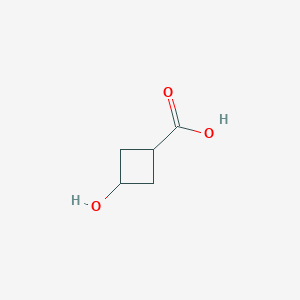
3-Hydroxycyclobutanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Hydroxycyclobutanecarboxylic acid and its derivatives involves various chemical routes. Notably, a photochemical route has been used to synthesize 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid, featuring highly endo-selective [2 + 2]-photocycloaddition reactions (Chang et al., 2018). Another approach for the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine highlights the versatility in synthesizing cyclobutane derivatives (Huang Bin & Zhang Zheng-lin, 2010).
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxylic acid derivatives reveals interesting insights. For instance, the synthesis of cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids has allowed researchers to explore the achiral conformationally restricted analogues of threonine, indicating the structural rigidity and spatial orientation of these compounds (Feskov et al., 2017).
Chemical Reactions and Properties
The reactivity of 3-Hydroxycyclobutanecarboxylic acid derivatives in chemical reactions has been extensively studied. A novel synthesis route involving the reaction of ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine showcases an innovative approach to obtaining 1-aminocyclobutanecarboxylic acid, highlighting the compound's potential for further functionalization and application in complex syntheses (Fu Zhi-feng, 2004).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as their conformational aspects, are crucial for understanding their behavior and applications. The structures of specific cyclobutanecarboxylic acids have been determined by X-ray diffraction, providing detailed insights into their conformation and the effects of substituents on the cyclobutane ring structure (Reisner et al., 1983).
Chemical Properties Analysis
The chemical properties of 3-Hydroxycyclobutanecarboxylic acid and related compounds have been explored through various synthetic and analytical techniques. Studies on the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of 3-alkoxycyclobutanones to aldehydes and ketones exemplify the rich reactivity and potential of cyclobutanone derivatives in organic synthesis, demonstrating the diverse applications of these compounds (Matsuo et al., 2008).
Applications De Recherche Scientifique
- 3-Hydroxycyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H8O3 . It appears as a solid and is white in color .
- It is a useful intermediate for the pharmaceutical industry and is widely used in the synthesis of a wide range of drugs with therapeutic potential or significant effects .
- The compound has a molecular weight of 116.12 and a predicted pKa of 4.54±0.40 .
- It should be stored at a temperature between 2-8 ℃ for optimal preservation .
- 3-Hydroxycyclobutanecarboxylic acid is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
- This compound is also available from Protheragen-ING . They mention that it’s a useful intermediate for the pharmaceutical industry and is widely used in the synthesis of a wide range of drugs with therapeutic potential or significant effects .
- 3-Hydroxycyclobutanecarboxylic acid is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
- This compound is also available from Protheragen-ING . They mention that it’s a useful intermediate for the pharmaceutical industry and is widely used in the synthesis of a wide range of drugs with therapeutic potential or significant effects .
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanecarboxylic acid | |
CAS RN |
194788-10-8, 1268521-85-2, 552849-33-9 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



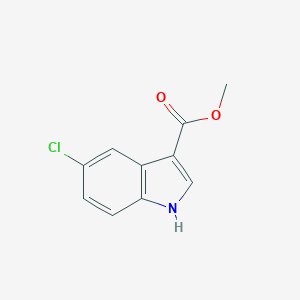
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



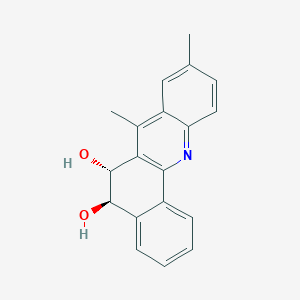

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
